molecular formula C13H17NO5 B052360 (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 98777-34-5

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No. B052360
CAS RN: 98777-34-5
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-ONGXEEELSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" often involves multi-step organic reactions, including protection-deprotection strategies for functional groups, stereoselective additions, and the formation of carbon-carbon and carbon-heteroatom bonds. For example, molecules with benzoylamino groups and methyl ester functionalities are synthesized through reactions involving carbonylation, amination, and esterification steps (Casimir et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is characterized using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography to determine the stereochemistry and confirm the identity of the synthesized compounds. Studies on related compounds provide insights into their conformation and the effects of substituents on their molecular geometry (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is influenced by its functional groups. The benzyloxycarbonyl group is a common protecting group for amines, which can be removed under certain conditions to free the amine for further reactions. The ester group can undergo hydrolysis, transesterification, or reduction to yield the corresponding alcohol. The presence of a hydroxy group also adds to the molecule's reactivity, allowing for selective transformations (Toplak et al., 1999).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and optical activity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" are determined by its molecular structure. The presence of polar functional groups like the ester and protected amino group affects its solubility in organic solvents and water. Optical activity is a result of its chiral centers, which can be analyzed using polarimetry (Nakamura et al., 1976).

Scientific Research Applications

Biodegradable Polymers and Biopolymers Synthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by bacteria as carbon and energy storage compounds. Among them, compounds similar to (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate could potentially serve as monomers or intermediates in the synthesis or modification of PHAs. These biopolymers have attracted significant attention for their biocompatibility and biodegradability, making them suitable for various applications, including packaging materials and medical devices (Amara, 2010); (Chai et al., 2020).

Chiral Building Blocks in Organic Synthesis

Chiral hydroxyalkanoic acids, which include molecules similar to the one , are valuable chiral building blocks in organic synthesis. They can be used to synthesize a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The chiral centers in these molecules allow for the synthesis of enantiomerically pure compounds, which is crucial in the development of drugs with specific biological activities (Yoda, 2020).

Antioxidant and Anti-inflammatory Agents

Compounds within the same class as (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate have been explored for their potential antioxidant and anti-inflammatory properties. The structure-activity relationships (SARs) of such compounds can be studied to design molecules with enhanced biological activities. These studies contribute to the development of new therapeutic agents that could mitigate oxidative stress and inflammation, which are underlying factors in numerous chronic diseases (Raut et al., 2020).

Enzymatic Studies and Biomimetic Research

The enzymatic behavior and biomimetic studies of molecules within this chemical space have provided insights into the mechanisms of bioactive molecule synthesis and degradation. Such studies can lead to the development of novel catalysts and enzymes for industrial applications, including the synthesis of complex organic molecules and the breakdown of environmental pollutants (Blain et al., 2002).

properties

IUPAC Name

methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

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